5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Catalog No.
S2843313
CAS No.
1396561-14-0
M.F
C16H14ClN5O3
M. Wt
359.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydr...

CAS Number

1396561-14-0

Product Name

5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

IUPAC Name

5-chloro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77

InChI

InChI=1S/C16H14ClN5O3/c1-21-16(24)22(20-19-21)12-6-4-11(5-7-12)18-15(23)13-9-10(17)3-8-14(13)25-2/h3-9H,1-2H3,(H,18,23)

InChI Key

IBSILCDZLMVBSB-UHFFFAOYSA-N

SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

solubility

not available
  • A search of scientific databases like PubChem and Google Scholar using the exact chemical name yielded no results related to scientific research.
  • The International Narcotics Control Board (INCB) lists fentanyl-related substances with no currently known legitimate uses, and while 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is not listed by name, its structure suggests it may be related to fentanyl [].

5-Chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound characterized by its unique structure which includes a chloro group, a methoxy group, and a tetrazole moiety. Its chemical formula is C17H18ClN5OC_{17}H_{18}ClN_{5}O, and it possesses a molecular weight of approximately 351.81 g/mol. The compound features a benzamide backbone substituted with various functional groups that contribute to its potential biological activities.

The reactivity of 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can be attributed to the presence of electrophilic and nucleophilic sites within its structure. Notably, the chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation under strong acidic or basic conditions. The tetrazole ring is known for its ability to participate in cycloaddition reactions and can also be involved in metal coordination chemistry.

Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exhibit significant biological activities, particularly in anti-cancer research. For instance, derivatives of this compound have shown promising anti-proliferative effects against various cancer cell lines, indicating potential as therapeutic agents in oncology . The presence of the tetrazole moiety is often linked to enhanced biological activity due to its ability to mimic bioactive structures.

The synthesis of 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of the chloro and methoxy groups can be performed via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Final Coupling: The benzamide structure is formed by coupling the synthesized tetrazole derivative with an appropriate amine or carboxylic acid derivative.

These processes require careful control of reaction conditions to optimize yield and purity.

The primary applications of 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide lie in medicinal chemistry, particularly in the development of anti-cancer therapies. Its unique structural features may also lend it utility in other therapeutic areas such as anti-inflammatory or antimicrobial treatments. Additionally, due to its chemical properties, it may serve as a building block for further synthetic modifications leading to new drug candidates.

Interaction studies involving 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide often focus on its binding affinity with biological targets, such as enzymes or receptors implicated in cancer progression. These studies are crucial for understanding the mechanism of action and potential side effects associated with this compound. Techniques such as molecular docking simulations and binding assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamideContains a sulfonamide groupAnti-cancer activity
N-(4-sulfamoylphenyl)-2-methoxybenzamideSimilar benzamide structureAnti-inflammatory properties
2-Methoxy-N-(4-hydroxyphenyl)benzamideHydroxy substitution instead of chloroAntioxidant activity

Uniqueness: The presence of both chloro and tetrazole groups in 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide distinguishes it from other similar compounds, potentially enhancing its biological profile and therapeutic efficacy compared to those lacking these specific functionalities.

XLogP3

3.2

Dates

Last modified: 08-17-2023

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